1-(2-Methoxyethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea
Description
1-(2-Methoxyethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a synthetic urea derivative featuring a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group. The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug design . The thiophene substituent introduces electron-rich aromaticity, which may enhance π-π stacking interactions in biological targets. The 2-methoxyethyl group on the urea moiety likely improves solubility and modulates pharmacokinetics.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-16-4-3-11-9(15)12-10-14-13-8(17-10)7-2-5-18-6-7/h2,5-6H,3-4H2,1H3,(H2,11,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFWVKHPBXQTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(O1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cyclization reaction involving a thiocarbonyl compound.
Attachment of the methoxyethyl group: This step involves the alkylation of the oxadiazole ring with a methoxyethyl halide in the presence of a base.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides, aryl halides, or organometallic reagents can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced oxadiazole derivatives.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea has several scientific research applications, including:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole-Urea Frameworks
a. 1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-ones These compounds (e.g., 4l in ) replace the urea group with a propan-1-one chain but retain the oxadiazole-aryl motif. The aryl groups (e.g., naphthyloxymethyl) enhance lipophilicity, whereas the target compound’s thiophene may improve electronic interactions. Anti-inflammatory testing of these analogs showed moderate activity (IC₅₀: 12–28 μM), suggesting that the urea-thiophene combination in the target compound could offer superior target affinity due to stronger hydrogen bonding .
b. 1-(2-Chlorophenyl)-3-(4-((5-(4-methyl-2,10-dioxo-2H,10H-pyrano[2,3-f]chromen-9-yl)-1,3,4-oxadiazol-2-yl)thio)urea derivatives (e.g., 17c, 17d) These derivatives () incorporate a pyrano-chromene system linked via a sulfur atom to the oxadiazole. The chromene moiety confers fluorescence properties, while the thioether bridge increases metabolic stability.
c. 3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide derivatives (7a–q)
These N-substituted oxadiazoles () exhibit sulfonyl-piperidine groups, enhancing solubility and enzymatic resistance. Hemolytic assays revealed low toxicity (HC₅₀ > 200 μM), suggesting that the target compound’s 2-methoxyethyl group may similarly reduce cytotoxicity while maintaining efficacy .
Thiadiazole-Based Urea Analogues
a. 1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Replacing oxadiazole with thiadiazole () introduces a sulfur atom, altering electronic properties. Thiadiazoles are less electronegative than oxadiazoles, which may reduce hydrogen-bonding capacity but improve membrane permeability. The target compound’s oxadiazole core likely offers better metabolic stability compared to thiadiazole analogs .
b. 1-Methyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
This simpler analog () lacks the thiophene and methoxyethyl groups. Its reduced molecular complexity correlates with lower bioactivity in preliminary screens, highlighting the importance of the target compound’s tailored substituents for optimized interactions .
Physicochemical and Pharmacokinetic Comparison
<sup>a</sup> LogP values estimated using fragment-based methods.
Research Implications and Gaps
While the target compound’s design leverages proven pharmacophoric elements (urea, oxadiazole, thiophene), direct biological data are absent. Prioritized studies should include:
Biological Activity
1-(2-Methoxyethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound with a unique structure that combines a methoxyethyl group, a thiophene ring, and an oxadiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
The molecular formula of this compound is , with a molecular weight of 268.29 g/mol. The compound's structure allows for various interactions with biological targets, which is crucial for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄O₃S |
| Molecular Weight | 268.29 g/mol |
| CAS Number | 1251580-29-6 |
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors within biological systems. The oxadiazole ring can participate in hydrogen bonding, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. This dual capability enhances the compound's potential to modulate biological pathways effectively.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds featuring similar structural motifs. For instance, derivatives of oxadiazole and thiadiazole have shown promising results against various cancer cell lines. A comparative analysis indicates that compounds with oxadiazole rings exhibit significant cytotoxicity against human cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
In vitro evaluations reveal that compounds similar to this compound can induce apoptosis in cancer cells and inhibit cell proliferation effectively. For example, some derivatives demonstrated IC50 values significantly lower than established drugs like sorafenib .
Antimicrobial Activity
The oxadiazole derivatives have also been investigated for their antimicrobial properties against strains like Mycobacterium tuberculosis. Certain compounds have shown effectiveness against resistant strains, indicating a potential role in treating infections where traditional antibiotics fail .
Case Studies
- Anticancer Evaluation : In one study involving a series of urea derivatives, compounds were tested against various cancer cell lines. The most potent derivatives exhibited IC50 values ranging from 0.37 µM to 0.95 µM against HeLa cells, demonstrating superior activity compared to reference drugs .
- Antimicrobial Assessment : Another study focused on the activity of oxadiazole derivatives against Mycobacterium tuberculosis. The tested compounds showed excellent metabolic stability and bioavailability, suggesting their potential as therapeutic agents for resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
